molecular formula C15H22ClNO2S B4557522 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine

Cat. No.: B4557522
M. Wt: 315.9 g/mol
InChI Key: YXZVXPXOGMCUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine is a useful research compound. Its molecular formula is C15H22ClNO2S and its molecular weight is 315.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.1059778 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Hydrogen Bonding

Research on pyrimethamine, a compound with a sulfonyl group similar to the one in the query, shows its involvement in forming specific crystal structures and hydrogen bonding patterns. The study of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveals the role of the sulfonic acid group in mimicking carboxylate anions, demonstrating the importance of sulfonyl groups in crystal engineering and drug design (Balasubramani, Muthiah, & Lynch, 2007).

Non-Covalent Interactions in Supramolecular Architectures

Studies focusing on non-covalent interactions between organic bases and acidic derivatives, such as those involving dimethylaminopyridine and various organic acids, highlight the role of sulfonyl groups in forming 2D-3D supramolecular architectures. These interactions are crucial for understanding molecular assembly and designing functional materials (Zhang et al., 2015).

Synthesis and Antiviral Activity

The synthesis of sulfonamide derivatives, starting from compounds like 4-chlorobenzoic acid, demonstrates the potential of sulfonyl-containing compounds in medicinal chemistry, particularly in developing antiviral agents. The research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives highlights this application, showcasing the importance of sulfonyl groups in pharmaceutical synthesis (Chen et al., 2010).

Sulfoxide Complexes and Coordination Chemistry

The synthesis and characterization of sulfoxide complexes, such as those involving ruthenium(III), illustrate the application of sulfonyl-containing compounds in coordination chemistry and the development of metal-based drugs or catalysts. These complexes provide insights into ligand behavior and metal-ligand interactions (Geremia, Alessio, & Todone, 1996).

Properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2S/c1-10-9-15(11(2)8-14(10)16)20(18,19)17-12(3)6-5-7-13(17)4/h8-9,12-13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZVXPXOGMCUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine
Reactant of Route 2
Reactant of Route 2
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine
Reactant of Route 3
Reactant of Route 3
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine
Reactant of Route 4
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine
Reactant of Route 5
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine
Reactant of Route 6
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.